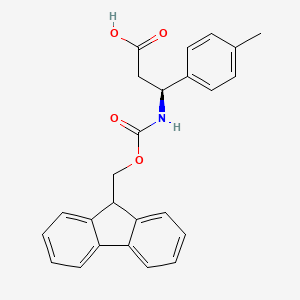

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid

Beschreibung

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis.

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)23(14-24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNBKPSESKXKBL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427493 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479064-99-8 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis generally starts from commercially available Fmoc-protected α-amino acids. The key step is the homologation of the α-amino acid to the corresponding β-amino acid, followed by coupling with the p-tolyl moiety to yield the target compound. The most frequently employed homologation method is the Arndt-Eistert reaction, which extends the carbon chain by one methylene unit while preserving stereochemistry.

Detailed Synthetic Steps

| Step Number | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material: Fmoc-protected α-amino acid | Commercially available | Provides protected amino acid scaffold |

| 2 | Homologation via Arndt-Eistert reaction | Diazomethane or equivalents, silver oxide catalyst, acid chloride intermediate | Converts α-amino acid to β-amino acid maintaining stereochemistry |

| 3 | Coupling with p-tolylpropanoic acid | Carbodiimide coupling agents (e.g., DCC or EDC), coupling additives (e.g., N-hydroxysuccinimide) in solvents like DMF | Formation of amide bond yielding final product |

| 4 | Purification | Crystallization, chromatography | High purity this compound |

Industrial Scale Considerations

On an industrial scale, optimization focuses on maximizing yield and purity while minimizing side reactions. Large-scale homologation utilizes optimized Arndt-Eistert protocols with controlled reagent addition and temperature management. Purification employs scalable crystallization and chromatographic techniques to ensure batch consistency.

Chemical Reaction Analysis

- Deprotection: The Fmoc group is removable under mild basic conditions, typically using piperidine in dimethylformamide (DMF), yielding the free amino acid.

- Coupling Reactions: The compound readily participates in peptide bond formation using carbodiimide-based coupling reagents.

- Substitution Reactions: The p-tolyl aromatic ring can undergo electrophilic aromatic substitution, enabling further functionalization.

Reagents and Conditions Summary

| Reaction Type | Reagents | Solvent | Notes |

|---|---|---|---|

| Homologation (Arndt-Eistert) | Diazomethane or equivalents, acid chloride intermediate | Usually inert solvents | Preserves stereochemistry |

| Coupling | Dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) | DMF or similar | Efficient amide bond formation |

| Deprotection | Piperidine | DMF | Mild basic conditions |

| Electrophilic substitution | Bromine, nitric acid | Appropriate solvents | For aromatic ring modification |

Research Findings and Data Tables

Reaction Optimization Insights

- Solvent choice is critical; for example, 1,2-dichloroethane was found optimal in Pd-catalyzed arylation reactions of Fmoc-protected amino acids.

- Catalysts such as Pd(OAc)2 facilitate regioselective C–H arylation, which could be relevant for modifying the aromatic p-tolyl group if desired.

Summary of Preparation Method

| Stage | Description | Key Points |

|---|---|---|

| Starting Material | Commercial Fmoc-protected α-amino acid | Readily available, high purity |

| Homologation | Arndt-Eistert reaction | Chain extension, stereochemical integrity |

| Coupling | Carbodiimide-mediated amide bond formation | Efficient, widely used in peptide synthesis |

| Purification | Crystallization and chromatography | Ensures compound purity for research use |

| Storage | Stock solutions in appropriate solvents | Stability maintained at low temperatures |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Substitution Reactions: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in the presence of coupling additives like N-hydroxysuccinimide (NHS).

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Deprotection: The major product is the free amino acid.

Coupling: The major products are peptides or peptide derivatives.

Substitution: The major products are substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Peptide Bond Formation

The primary application of this compound lies in peptide synthesis. The Fmoc group protects the amino group during the formation of peptide bonds, allowing for the stepwise synthesis of peptides with high specificity. The deprotection of the Fmoc group can be achieved using basic conditions, typically with piperidine, enabling subsequent coupling reactions with other amino acids or peptides.

Peptidomimetics Development

In addition to traditional peptides, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid is instrumental in synthesizing peptidomimetics—compounds that mimic the structure and function of peptides but are more stable or have improved bioavailability.

Medicinal Chemistry

Development of Therapeutic Agents

This compound serves as a building block for developing peptide-based drugs. Its ability to form stable peptide bonds makes it suitable for creating therapeutics targeting specific biological pathways. Research has shown that peptides synthesized using this compound can exhibit enhanced therapeutic efficacy through targeted action.

Biological Activity Assessment

The biological activity of peptides synthesized from this compound is often assessed through bioassays measuring their efficacy against various biological targets, including enzymes and receptors.

Biological Studies

Protein-Protein Interactions

The compound is employed in studies investigating protein-protein interactions and enzyme-substrate interactions. By utilizing peptides synthesized from this compound, researchers can gain insights into the mechanisms underlying various biological processes, such as signal transduction and metabolic regulation.

Enzyme Mechanisms

In addition to studying interactions, this compound is used to explore enzyme mechanisms by designing specific substrates that can elucidate the catalytic roles of various enzymes.

Industrial Applications

Production of Specialty Chemicals

Beyond academic research, this compound finds applications in the production of specialty chemicals and materials. Its unique structural features allow for diverse modifications that can lead to new materials with tailored properties for industrial uses.

Case Studies

Several studies have highlighted the significance of Fmoc-protected amino acids in biomedical research:

- A comprehensive survey on Fmoc-amino acids emphasized their role in designing novel biomaterials and therapeutics, showcasing their potential in drug delivery systems and hydrogel formation.

- Research on supramolecular interactions involving Fmoc-amino acids revealed insights into their noncovalent interactions, which are critical for understanding their biological functions.

These case studies underline the importance of this compound in advancing both fundamental and applied research across various fields.

Wirkmechanismus

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation and can be selectively removed under basic conditions. This allows for the stepwise synthesis of peptides with high precision.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy-substituted phenyl group.

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid is unique due to the presence of the p-tolyl group, which can undergo specific substitution reactions that are not possible with other similar compounds. This provides additional versatility in synthetic applications.

Biologische Aktivität

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid, commonly referred to as Fmoc-Tyr(t-Bu)-OH, is a chiral amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the selective formation of peptide bonds. Its unique structural features enable it to participate in various biological activities and interactions, making it a valuable compound in research and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its role as a protecting group during peptide synthesis. The Fmoc group protects the amino group from undesired reactions, allowing for the stepwise synthesis of peptides with high specificity. Upon deprotection, the compound can engage in enzyme-substrate interactions and influence protein folding processes.

Applications in Research and Medicine

- Peptide Synthesis : The compound is extensively used in synthesizing peptides and peptidomimetics, which are essential for studying protein functions and interactions.

- Medicinal Chemistry : It serves as a building block for developing peptide-based drugs, enhancing therapeutic efficacy through targeted action.

- Biological Studies : The compound is employed to investigate protein-protein interactions and enzyme mechanisms, contributing to a better understanding of biological processes.

Case Studies

Several studies have highlighted the significance of Fmoc-protected amino acids in biomedical research:

- A comprehensive survey on Fmoc-amino acids emphasized their role in designing novel biomaterials and therapeutics, showcasing their potential in drug delivery systems and hydrogel formation .

- Research on supramolecular interactions involving Fmoc-amino acids revealed insights into their noncovalent interactions, which are critical for understanding their biological functions .

Comparative Analysis

To understand the uniqueness of this compound, we can compare it with similar compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid | Similar structure; phenyl group instead of p-tolyl | Peptide synthesis |

| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid | Methoxy-substituted phenyl group | Medicinal chemistry |

The presence of the p-tolyl group in this compound allows for specific substitution reactions that enhance its versatility in synthetic applications .

Q & A

Q. What are the critical parameters for synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid?

- Methodological Answer : Synthesis typically involves Fmoc-protection of the amino group and coupling with p-tolylpropanoic acid derivatives. Key parameters include:

- Temperature : Reactions often proceed at 0–25°C to avoid racemization .

- Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency .

- Reaction Time : 12–24 hours for complete coupling, monitored via TLC or HPLC .

Post-synthesis, purification via flash chromatography (silica gel, gradient elution) or recrystallization is critical to achieve >98% purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent Fmoc-group degradation. For short-term use, 4°C is acceptable for up to 1 month .

- Handling : Use gloves and protective eyewear to avoid skin/eye irritation (H315, H319 hazards) . Work under inert gas (N₂ or Ar) to minimize moisture absorption and oxidation .

Q. What analytical methods validate purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) confirm purity (>98%) .

- ¹H NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and p-tolyl methyl protons (δ 2.3 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ for C₂₅H₂₃NO₅: 417.45 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Methodological Answer : Yield discrepancies often arise from:

- Impurity in Starting Materials : Use HPLC-validated reagents (e.g., Fmoc-Cl with ≥99% purity) .

- Racemization : Optimize coupling agents (e.g., HOBt/DIC instead of DCC) and maintain pH <8 .

- Solvent Traces : Ensure complete solvent removal via rotary evaporation under reduced pressure .

Systematic DOE (Design of Experiments) can isolate variables like temperature or catalyst loading .

Q. What strategies improve the compound’s solubility for peptide synthesis applications?

- Methodological Answer :

- Co-Solvent Systems : DMF:THF (1:1) enhances solubility during solid-phase peptide synthesis .

- Side-Chain Modifications : Introducing polar groups (e.g., hydroxyl) on the p-tolyl moiety improves aqueous solubility but requires re-optimization of coupling conditions .

- Microwave-Assisted Synthesis : Reduces aggregation via controlled heating (50°C, 30 min) .

Q. How does the p-tolyl substituent influence the compound’s reactivity in peptide elongation?

- Methodological Answer : The hydrophobic p-tolyl group:

- Steric Effects : Slows coupling rates in sterically hindered environments (e.g., Proline-rich sequences). Use double coupling protocols .

- Aggregation : May cause incomplete Fmoc deprotection. Add 2% piperidine in DMF with 0.1 M HOBt to mitigate .

Comparative studies with phenyl or fluorophenyl analogs show p-tolyl improves protease resistance in final peptides .

Safety and Compliance

Q. What are the key safety protocols for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.